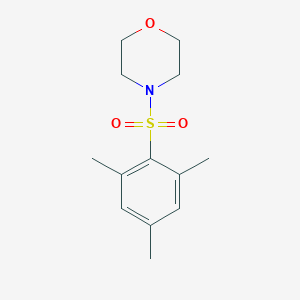
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has been found to have a wide range of effects on biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been used in a variety of scientific research applications, including as a tool for studying the function of certain proteins and enzymes. It has been found to have inhibitory effects on various enzymes, including protein kinases and phosphodiesterases, which play important roles in cellular signaling pathways. Additionally, it has been used in studies of ion channels and neurotransmitter receptors, as well as in drug discovery efforts.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its ability to bind to and inhibit specific enzymes and proteins. It has been found to bind to the active site of protein kinases and prevent their activation, leading to downstream effects on cellular signaling pathways. Additionally, it has been shown to inhibit phosphodiesterases, which are enzymes that break down cyclic nucleotides such as cAMP and cGMP. This inhibition leads to increased levels of these signaling molecules and can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are wide-ranging and depend on the specific enzymes and proteins that it interacts with. It has been found to have effects on cellular signaling pathways, including the cyclic nucleotide signaling pathway, the MAP kinase pathway, and the PI3K/Akt pathway. Additionally, it has been shown to have effects on ion channels and neurotransmitter receptors, which can have downstream effects on neuronal signaling and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively target these molecules and study their function in a controlled manner. Additionally, the compound has been extensively studied and optimized for high yield and purity, making it a reliable tool for scientific research. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other molecules in addition to its intended target. Additionally, the compound may have limited solubility in certain solvents, which can affect its use in certain experimental setups.
Zukünftige Richtungen
There are many possible future directions for research on 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide. One area of interest is its potential as a therapeutic agent, as it has been found to have effects on a variety of cellular processes that are relevant to disease states. Additionally, further studies are needed to fully understand the mechanisms of action of the compound and its interactions with specific enzymes and proteins. Finally, there is potential for the development of new compounds based on the structure of this compound that may have improved properties for use in scientific research and drug discovery.
Synthesemethoden
The synthesis method of 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves the reaction of 3-bromoaniline with 2,2,6,6-tetramethylpiperidine-4-one in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to form the final compound. This method has been optimized for high yield and purity and is widely used in scientific research.
Eigenschaften
Molekularformel |
C16H23BrN2O |
|---|---|
Molekulargewicht |
339.27 g/mol |
IUPAC-Name |
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C16H23BrN2O/c1-15(2)9-13(10-16(3,4)19-15)18-14(20)11-6-5-7-12(17)8-11/h5-8,13,19H,9-10H2,1-4H3,(H,18,20) |
InChI-Schlüssel |
RXKOGQVUNAJCMR-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)Br)C |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)

![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)

![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)





![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)
